1-Chloro-5-(1-chloroethenyl)cyclohexene
Description
Properties
CAS No. |
13547-07-4 |
|---|---|
Molecular Formula |
C8H10Cl2 |
Molecular Weight |
177.07 g/mol |
IUPAC Name |
1-chloro-5-(1-chloroethenyl)cyclohexene |
InChI |
InChI=1S/C8H10Cl2/c1-6(9)7-3-2-4-8(10)5-7/h4,7H,1-3,5H2 |
InChI Key |
REOYRKVGKWJQOY-UHFFFAOYSA-N |
SMILES |
C=C(C1CCC=C(C1)Cl)Cl |
Canonical SMILES |
C=C(C1CCC=C(C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination Using Phosphorus-Based Reagents
Phosphorus(V) chloride (PCl₅) and phosphoryl chloride (POCl₃) are widely employed for introducing chlorine atoms into organic frameworks. In a patented method for analogous chlorinated pyridines, PCl₅/POCl₃ mixtures achieved dual chlorination at 10–120°C in halogenated solvents like dichloromethane. For cyclohexene systems, similar conditions may facilitate substitution at the 1- and 5-positions.
Reaction Scheme:
Key parameters include stoichiometry (1–5 equivalents of chlorinating agent per substrate) and solvent polarity, which influences reaction kinetics.
Stepwise Chlorination via Alkoxy Intermediates
Alkoxy groups serve as directing moieties for regioselective chlorination. A protocol adapted from pyridine chemistry involves:
-
Methoxylation of cyclohexene using sodium methoxide.
-
Sequential chlorination with PCl₅ to replace methoxy groups.
Example:
Subsequent elimination (Section 2) yields the chlorovinyl group.
Elimination Reactions to Form the Chlorovinyl Group
Dehydrohalogenation of Dihalo Precursors
Treating 1,5-dichlorocyclohexane derivatives with strong bases (e.g., NaOH) induces β-elimination, forming the chlorovinyl moiety. Reaction conditions from vinyl ether syntheses suggest optimal temperatures of 60–100°C in polar aprotic solvents like DMF.
Mechanism:
Yield depends on steric hindrance and leaving group mobility.
Acid-Catalyzed Eliminations
Lewis acids (e.g., AlCl₃) promote HCl elimination from chlorinated alcohols. For instance, 1-chloro-5-(2-chloroethyl)cyclohexanol dehydrates under acidic conditions to form the target compound.
Diels-Alder Cycloaddition Approaches
Chlorinated Dienophiles in [4+2] Reactions
Synthesizing the cyclohexene core via Diels-Alder reactions offers stereochemical control. Chlorinated dienophiles like 1-chloro-1,3-butadiene react with ethylene under thermal conditions (120–150°C) to yield chlorinated cyclohexenes.
Representative Reaction:
Comparative Analysis of Synthetic Methods
Scientific Research Applications
1-Chloro-5-(1-chloroethenyl)cyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexene, 1-chloro-5-(1-chloroethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction can modulate various biochemical pathways, resulting in specific biological effects.
Comparison with Similar Compounds
Structural Isomers
1-Chloro-4-(1-chloroethenyl)cyclohexene (CAS: 13547-06-3) :
This isomer shares the same molecular formula (C₈H₁₀Cl₂ ) but differs in substituent positions, with chlorine at position 1 and the 1-chloroethenyl group at position 4. Analytical chromatography reveals slight retention time (RT) differences: 19.85 min for the 1,5-isomer vs. 19.93 min for the 1,4-isomer . Such positional variations influence dipole moments and boiling points.- 1,6-Dichloro-1,5-cyclooctadiene: A larger eight-membered ring with conjugated double bonds and chlorine substituents.
Non-Chlorinated Cyclohexenes
Cyclohexene :
Lacking chlorine substituents, cyclohexene (C₆H₁₀) is less dense (0.81 g/cm³ vs. ~1.3 g/cm³ for chlorinated derivatives) and more volatile. It is prone to oxidation, forming hydroperoxides (e.g., 2-cyclohexene-1-hydroperoxide) under aerobic conditions .Chlorocyclohexane (CAS: 542-18-7) :
A saturated analog (C₆H₁₁Cl) with a single chlorine substituent. Its lack of double bonds reduces reactivity, making it less prone to oxidation but more volatile than unsaturated derivatives .
Physicochemical Properties and Reactivity
Key Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | LogP (Octanol-Water) |
|---|---|---|---|---|
| 1-Chloro-5-(1-chloroethenyl)cyclohexene | 177.07 | ~220 (estimated) | Low | ~3.5 |
| 1-Chloro-4-(1-chloroethenyl)cyclohexene | 177.07 | ~218 (estimated) | Low | ~3.5 |
| Chlorocyclohexane | 118.60 | 142–145 | Insoluble | 2.84 |
| Cyclohexene | 82.14 | 83 | Insoluble | 2.86 |
Reactivity Insights
- Oxidation: Chlorinated cyclohexenes exhibit lower selectivity in catalytic oxidation compared to non-chlorinated analogs. For example, CoFe₂O₄ nanoparticles achieve >80% conversion in cyclohexene oxidation but lower selectivity for hydroperoxides (~40%) due to chlorine’s electron-withdrawing effects .
- Degradation: Ozonolysis of cyclohexene derivatives generates highly oxidized molecules (HOMs), but chlorinated variants like this compound may produce persistent chlorinated byproducts, increasing environmental residence times .
Analytical and Environmental Data
Chromatographic Behavior
Q & A
Q. What are the recommended synthetic routes for 1-Chloro-5-(1-chloroethenyl)cyclohexene in academic research?
Methodological Answer: The synthesis of this compound can be adapted from protocols for analogous chlorinated cyclohexenes. Key methods include:
- Electrophilic Chlorination : Using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) as chlorinating agents under controlled temperatures (e.g., 72°C for 2 hours, followed by gradual cooling) in dichloromethane .
- Photochemical Reactions : Vinyl halides, such as the chloroethenyl group, may undergo photochemical transformations. For example, UV irradiation in the presence of radical initiators could facilitate selective chlorination .
- Purification : Distillation or recrystallization (using solvents like hexane or ethyl acetate) is recommended to isolate high-purity product, as industrial methods often employ continuous flow reactors for optimized yield .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer: Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR to identify vinyl protons (δ 5.5–6.5 ppm) and cyclohexene protons (δ 1.5–2.5 ppm). ¹³C NMR distinguishes chlorine-substituted carbons (δ 40–60 ppm) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm molecular ion peaks (expected m/z ~174 for C₈H₉Cl₂) and fragmentation patterns .
- Elemental Analysis : Verify %C, %H, and %Cl to confirm stoichiometry (theoretical: C 55.03%, H 5.20%, Cl 39.77%) .
- InChI/SMILES Validation : Cross-check structural descriptors (e.g., InChI=1S/C8H9Cl2/c9-7-3-1-6(2-4-7)5-8(10)11/h1,3,5H,2,4H2) against computational models .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles. Use NIOSH-approved N95 respirators if ventilation is insufficient .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile chlorinated compounds .
- Storage : Store in amber glass bottles at 2–8°C, away from bases or oxidizing agents (e.g., NaOH, KMnO₄), which may trigger decomposition .
- Emergency Measures : For skin contact, rinse with soap/water for 15+ minutes. For inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. What reaction mechanisms are proposed for the formation of this compound under different chlorination conditions?
Methodological Answer: Mechanistic pathways depend on the chlorination method:
- Electrophilic Addition : POCl₃ acts as a chlorinating agent via a carbocation intermediate, where the cyclohexene double bond undergoes protonation followed by Cl⁻ attack .
- Radical Chain Mechanism : Under UV light, Cl radicals abstract hydrogen from the cyclohexene ring, forming a cyclohexenyl radical that reacts with Cl₂ .
- Steric Effects : The 1,5-substitution pattern may lead to regioselectivity challenges. Computational modeling (e.g., DFT) can predict preferred attack sites .
Data Contradiction Analysis :
Conflicting yields in literature may arise from solvent polarity (polar solvents stabilize carbocations, favoring electrophilic pathways) or radical scavengers (e.g., O₂) inhibiting chain reactions .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate bond dissociation energies (BDEs) for C–Cl bonds, predicting thermal stability .
- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites. For example, the chloroethenyl group may exhibit higher electrophilicity at the β-carbon .
- Degradation Pathways : Simulate hydrolysis (e.g., in aqueous NaOH) to predict by-products like cyclohexenol derivatives .
Q. What strategies resolve contradictions in reported reaction yields for the synthesis of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary temperature (60–80°C), POCl₃ stoichiometry (1.0–1.5 eq), and solvent (dichloromethane vs. THF) to identify critical factors .
- In Situ Monitoring : Use FT-IR to track Cl₂ consumption or HPLC to detect intermediates, ensuring reaction completion .
- By-Product Analysis : GC-MS or NMR can identify dimers or oxidation products (e.g., cyclohexene oxides) that reduce yield .
Case Study : A study using POCl₃ in dichloromethane reported 65% yield, while another using PCl₅ achieved 45%. DoE revealed that excess PCl₅ led to over-chlorination, reducing selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
